molecular formula C25H24N4O5S B2971299 Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate CAS No. 442865-53-4

Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate

Cat. No. B2971299
CAS RN: 442865-53-4
M. Wt: 492.55
InChI Key: WDDKLQJTMXKKOP-UHFFFAOYSA-N
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Description

The compound “Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed, synthesized, and evaluated for their anticancer activities. Specifically, certain urea derivatives showcased significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as therapeutic agents for cancer treatment (B. N. Reddy et al., 2015).

Antimicrobial Activity

Novel triazole derivatives bearing a quinoline ring have been synthesized and assessed for their antimicrobial efficacy. Among these, certain compounds exhibited notable activity against bacteria and fungi, suggesting their utility in developing new antimicrobial agents (L. Yurttaş et al., 2020).

H1-antihistaminic Agents

A series of triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity, revealing compounds that significantly protected animals from histamine-induced bronchospasm. This class of compounds offers a foundation for developing new H1-antihistamines with reduced sedative effects (V. Alagarsamy et al., 2009).

Antidepressant and Adenosine Receptor Antagonists

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have shown potential as rapid-acting antidepressant agents, displaying optimal activity in Porsolt's behavioral despair model in rats. These compounds also exhibit high affinity for adenosine A1 and A2 receptors, highlighting their therapeutic promise in depression and possibly other CNS disorders (R. Sarges et al., 1990).

Future Directions

Triazole compounds have been the subject of ongoing research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Therefore, it can be expected that future research will continue to explore the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

diethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-4-33-23(31)16-11-17(24(32)34-5-2)13-18(12-16)26-22(30)14-35-25-28-27-21-10-15(3)19-8-6-7-9-20(19)29(21)25/h6-13H,4-5,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKLQJTMXKKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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